molecular formula C20H24ClN3O B5433705 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B5433705
M. Wt: 357.9 g/mol
InChI Key: SZPJNGJWYZRTNM-UHFFFAOYSA-N
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Description

The compound is part of a broader category of chemicals that have been synthesized and evaluated for their potential pharmacological applications, particularly as central nervous system (CNS) agents and for their antimicrobial and anticancer properties. The structural elements of the molecule, including the chlorophenyl and piperazinyl groups, play a significant role in its bioactivity.

Synthesis Analysis

The synthesis of similar compounds typically involves chloroacetylation of an amino-substituted chlorobenzophenone followed by reaction with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). This method can be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's interaction with biological targets. Molecular docking studies, for instance, can reveal how the compound docks into the binding pocket of receptors, indicating potential pharmacological activity (Verma, Kumar, & Kumar, 2017).

Chemical Reactions and Properties

The compound's chemical reactions and properties are largely determined by its functional groups. The presence of a piperazinyl group, for instance, is associated with binding to various receptors, which can be explored through chemical modifications to enhance selectivity and potency.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's formulation and delivery. X-ray crystallography and powder diffraction data can provide insights into the compound's crystalline structure and physical state (Olszewska, Tarasiuk, & Pikus, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, influence the compound's suitability for further development as a pharmacological agent. Studies on similar compounds have examined their antimicrobial and anticancer activities, providing a basis for predicting the chemical behavior and potential applications of the target compound (Mehta et al., 2019).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-7-4-8-19(15-18)24-13-11-23(12-14-24)16-20(25)22-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJNGJWYZRTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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